2-Ethylhexyl bromide-d17
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Overview
Description
2-Ethylhexyl bromide-d17: is a deuterium-labeled derivative of 2-Ethylhexyl bromide. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl bromide-d17 involves the deuteration of 2-Ethylhexyl bromide. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium. The final product is then purified and tested for isotopic purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl bromide-d17 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the bromine atom with another functional group.
Elimination Reactions: Can undergo elimination to form alkenes under basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Usually require strong bases like potassium tert-butoxide or sodium hydride and are conducted at elevated temperatures.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is typically an alkene.
Scientific Research Applications
2-Ethylhexyl bromide-d17 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl bromide-d17 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its movement and transformation in various systems. This tracking is facilitated by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
2-Ethylhexyl bromide: The non-deuterated version of the compound.
Octyl bromide: Another alkyl bromide with a similar structure but different alkyl chain length.
Comparison:
Isotopic Labeling: The primary difference between 2-Ethylhexyl bromide-d17 and its non-deuterated counterpart is the presence of deuterium atoms, which provide unique tracking capabilities.
Chemical Properties: The chemical properties of this compound are similar to those of 2-Ethylhexyl bromide, but the deuterium atoms can affect reaction rates and mechanisms due to the isotope effect.
Properties
Molecular Formula |
C8H17Br |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane |
InChI |
InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D |
InChI Key |
NZWIYPLSXWYKLH-MMDJZGHJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])Br |
Canonical SMILES |
CCCCC(CC)CBr |
Origin of Product |
United States |
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